

"2,4-Dichloro-5-fluoro-3-nitrobenzoic acid properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B010297

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid**: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on **2,4-dichloro-5-fluoro-3-nitrobenzoic acid**. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of this crucial chemical intermediate. This document is designed for fellow researchers, scientists, and drug development professionals who recognize that a molecule's true potential is unlocked only through a deep appreciation of its synthesis, reactivity, and handling. We will explore the causality behind experimental choices and delve into the self-validating protocols that ensure reliable and reproducible results. This guide is structured to be a practical resource, moving from fundamental properties to complex applications, with an emphasis on the scientific integrity required in our field.

Core Physicochemical & Structural Properties

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, identified by CAS Number 106809-14-7, is a polysubstituted aromatic carboxylic acid.^{[1][2][3]} Its utility as a building block in complex organic synthesis, particularly in the pharmaceutical sector, stems from the unique electronic and steric properties conferred by its substituents.^{[1][4]}

Key Identifiers and Physical Data

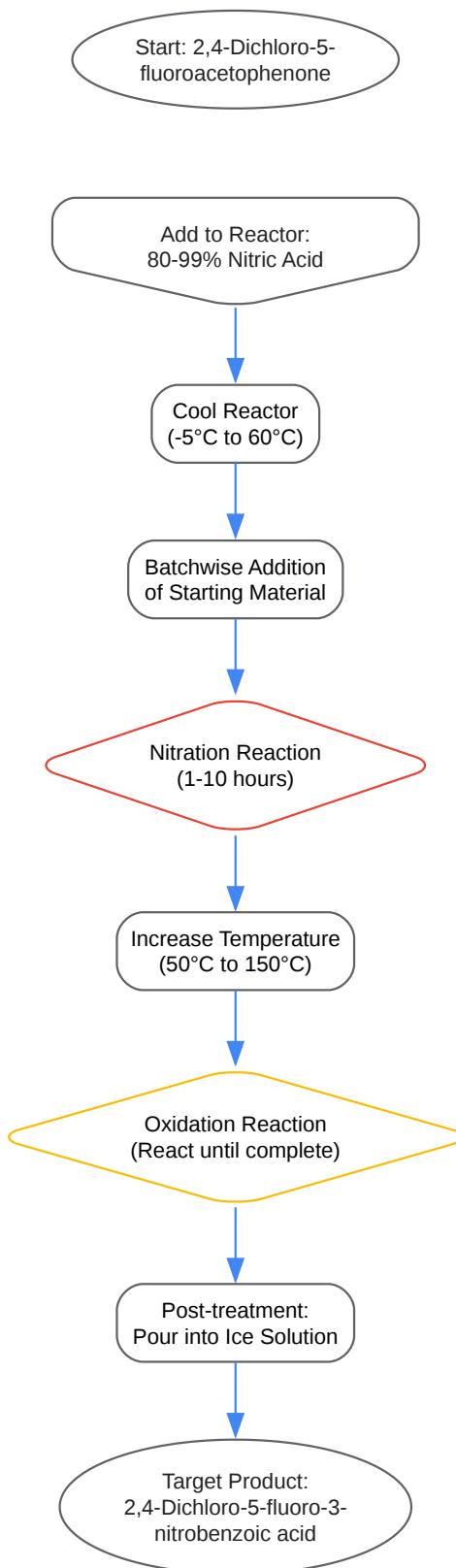
A summary of the essential physicochemical properties is provided below. This data is fundamental for reaction planning, safety assessments, and analytical method development.

Property	Value	Source(s)
CAS Number	106809-14-7	[2] [3]
Molecular Formula	C ₇ H ₂ Cl ₂ FNO ₄	[3]
Molecular Weight	254.00 g/mol	[2]
Appearance	Solid	[2]
Melting Point	193-197 °C	[2]
InChI Key	PCSAAPCNEJUEIGU- UHFFFAOYSA-N	[2] [3]
SMILES String	OC(=O)c1cc(F)c(Cl)c(c1Cl)-- INVALID-LINK--=O	[2]

Molecular Structure

The arrangement of electron-withdrawing groups (two chlorine atoms, a nitro group, and a carboxylic acid) and a moderately activating fluoro group on the benzene ring creates a highly specific reactive profile. This structure is the foundation of its role as a key intermediate.

Caption: Molecular structure with IUPAC numbering.


Synthesis Methodologies: A Field-Proven Protocol

Several synthetic routes for **2,4-dichloro-5-fluoro-3-nitrobenzoic acid** have been reported, primarily starting from either 2,4-dichloro-5-fluorobenzoic acid or 2,4-dichloro-5-fluoroacetophenone.[\[5\]](#) A particularly efficient, one-pot method starting from the acetophenone derivative is favored for its simplicity and high yield, making it suitable for industrial production.
[\[5\]](#)

One-Pot Nitration and Oxidation of 2,4-Dichloro-5-fluoroacetophenone

This protocol details a robust one-pot synthesis that leverages nitric acid for both the nitration of the aromatic ring and the subsequent oxidation of the acetyl group to a carboxylic acid.[\[5\]](#)

Expertise & Causality: The choice of concentrated nitric acid as the sole reagent for both transformations is a key process intensification step. The initial, lower temperature phase favors the electrophilic aromatic substitution (nitration). Subsequently, increasing the temperature provides the necessary activation energy for the strong oxidative cleavage of the acetyl group. This avoids the need to isolate the nitrated intermediate, reducing process steps and potential yield loss.[\[5\]](#)

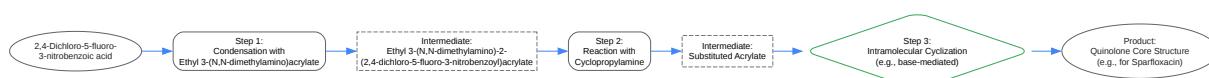
[Click to download full resolution via product page](#)

Caption: Workflow for one-pot synthesis.

Detailed Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. In-process checks, such as monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are crucial to confirm reaction completion at both the nitration and oxidation stages before proceeding. The final product's identity and purity must be confirmed by analytical methods (e.g., melting point, NMR, MS).

- **Reactor Setup:** Charge a glass-lined reactor equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser with 80-99% nitric acid (e.g., 5 molar equivalents based on the starting material).
- **Initial Cooling:** Begin agitation and cool the nitric acid to a controlled temperature between -5 °C and 10 °C using a suitable cooling bath (e.g., ice-salt or a chiller).
- **Substrate Addition (Nitration):** Add 2,4-dichloro-5-fluoroacetophenone (1.0 mole equivalent) to the cooled nitric acid in portions over 1-2 hours. **Rationale:** This slow, portion-wise addition is critical to manage the exotherm of the nitration reaction and prevent runaway reactions or the formation of undesired byproducts.
- **Nitration Reaction:** Maintain the reaction mixture within the temperature range of -5 °C to 60 °C for 1 to 10 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
- **Oxidation Step:** Once nitration is complete, gradually heat the reaction mixture to a temperature between 50 °C and 150 °C. **Rationale:** This higher temperature is required to drive the oxidation of the acetyl group to the carboxylic acid.
- **Oxidation Reaction:** Hold the mixture at the elevated temperature until the oxidation is complete, as confirmed by in-process analytical checks.
- **Work-up and Isolation:** Carefully pour the cooled reaction mixture into a vessel containing crushed ice and water. This will precipitate the solid product.
- **Purification:** Collect the crude product by filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>97%).


- Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. A typical yield for this process is around 92%.[\[5\]](#)

Reactivity and Key Applications in Drug Development

The primary value of **2,4-dichloro-5-fluoro-3-nitrobenzoic acid** lies in its role as a versatile precursor for quinolone and xacin-series antibacterial drugs.[\[5\]](#) The strategic placement of its functional groups allows for sequential, regioselective reactions to build the complex heterocyclic core of these pharmaceuticals.

Application in Quinolone Synthesis

This compound is a crucial building block for synthesizing various drug molecules.[\[1\]](#) For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for drugs like Sparfloxacin.[\[2\]](#) The process involves a series of transformations, including condensation and cyclization reactions.

[Click to download full resolution via product page](#)

Caption: Role in the synthesis of a quinolone core.

Safety, Handling, and Storage

Proper handling of **2,4-dichloro-5-fluoro-3-nitrobenzoic acid** is essential to ensure laboratory safety. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[\[6\]](#)[\[7\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[2\]](#) Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[6\]](#)[\[8\]](#)

- Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.
[\[6\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) It is classified under Storage Class 11: Combustible Solids.[\[2\]](#)
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[\[6\]](#)
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[6\]](#)
 - Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[\[6\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[6\]](#)

Conclusion

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is more than just a chemical with a defined set of properties. It is a highly engineered molecular tool, pivotal in the synthesis of life-saving quinolone antibiotics. Its value is derived from a combination of high purity, which is achievable through robust synthetic protocols, and a predictable reactivity profile that allows for the elegant construction of complex pharmaceutical agents. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is paramount for any scientist aiming to leverage its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2,4-二氯-5-氟-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 [matrix-fine-chemicals.com]
- 4. nbino.com [nbino.com]
- 5. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. ["2,4-Dichloro-5-fluoro-3-nitrobenzoic acid properties"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010297#2-4-dichloro-5-fluoro-3-nitrobenzoic-acid-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com